molecular formula C9H14N2O2 B3362575 1-(Cyclopropylcarbonyl)piperidin-4-one oxime CAS No. 1000932-71-7

1-(Cyclopropylcarbonyl)piperidin-4-one oxime

Cat. No. B3362575
CAS RN: 1000932-71-7
M. Wt: 182.22 g/mol
InChI Key: FHTQWYSSHZOCDG-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbonyl)piperidin-4-one oxime is a biochemical compound used for proteomics research . It has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.22 and a molecular formula of C9H14N2O2 . Predicted properties include a boiling point of approximately 395.6 °C at 760 mmHg, a density of approximately 1.4 g/cm3, and a refractive index of n20D 1.65 .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarbonyl)piperidin-4-one oxime involves the inhibition of GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the anticonvulsant, anti-addictive, and cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the anticonvulsant, anti-addictive, and cognitive-enhancing effects of this compound. Additionally, this compound has been shown to increase the levels of other neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Cyclopropylcarbonyl)piperidin-4-one oxime in lab experiments is its potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the study of 1-(Cyclopropylcarbonyl)piperidin-4-one oxime. One direction is to further investigate its potential therapeutic applications in treating neurological disorders such as epilepsy, addiction, and cognitive impairments. Another direction is to investigate the potential side effects of this compound and its long-term safety profile. Additionally, further research is needed to optimize the dosing and administration of this compound for maximum therapeutic efficacy. Finally, the development of more potent and selective GABA transaminase inhibitors may provide new avenues for the treatment of neurological disorders.

Scientific Research Applications

1-(Cyclopropylcarbonyl)piperidin-4-one oxime has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also demonstrated efficacy in reducing drug-seeking behavior in models of addiction. Additionally, this compound has been shown to improve cognitive function in animal models of cognitive impairments.

properties

IUPAC Name

cyclopropyl-(4-hydroxyiminopiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-9(7-1-2-7)11-5-3-8(10-13)4-6-11/h7,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTQWYSSHZOCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(=NO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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